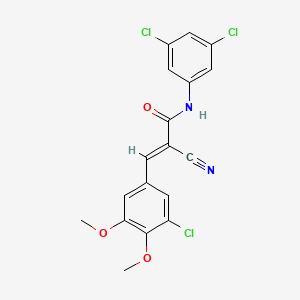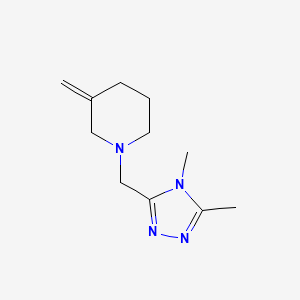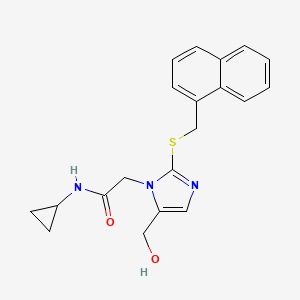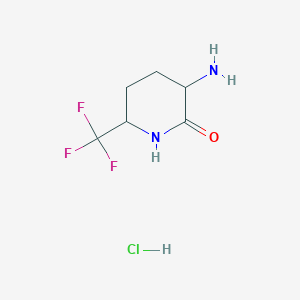![molecular formula C10H16S B2902532 Dispiro[3.1.36.14]decane-8-thiol CAS No. 2580201-33-6](/img/structure/B2902532.png)
Dispiro[3.1.36.14]decane-8-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro[3.1.36.14]decane-8-thiol is a unique chemical compound characterized by its spirocyclic structure, which includes two spiro-connected rings. The molecular formula of this compound is C10H16S, and it has a molecular weight of 168.3 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[3.1.36.14]decane-8-thiol typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method includes the use of a [3+2] cycloaddition reaction, where a suitable diene and a thiol are reacted under controlled conditions to form the spirocyclic thiol . The reaction conditions often involve the use of a catalyst and may require specific temperature and pressure settings to achieve the desired stereoselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product would be purified using techniques such as distillation or chromatography to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dispiro[3.1.36.14]decane-8-thiol can undergo several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form a simpler thiol or hydrocarbon derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide may yield a disulfide, while reduction with lithium aluminum hydride could produce a simpler thiol.
Aplicaciones Científicas De Investigación
Dispiro[3.1.36.14]decane-8-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound’s unique structure makes it a useful probe for studying biological processes, particularly those involving thiol groups and redox reactions.
Medicine: this compound and its derivatives have potential therapeutic applications, including as antioxidants or enzyme inhibitors.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which Dispiro[3.1.36.14]decane-8-thiol exerts its effects is primarily through its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. This interaction can modulate enzymatic activity, signal transduction pathways, and redox balance within cells . The spirocyclic structure also contributes to the compound’s unique reactivity and stability, making it a valuable tool in both research and therapeutic contexts .
Comparación Con Compuestos Similares
Dispiro[3.1.36.14]decane-8-thiol can be compared to other spirocyclic thiols, such as:
- Spiro[3.3]heptane-2-thiol
- Spiro[4.4]nonane-3-thiol
- Spiro[5.5]undecane-4-thiol
These compounds share the spirocyclic motif but differ in the size and substitution pattern of the rings. This compound is unique due to its specific ring structure and the position of the thiol group, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
dispiro[3.1.36.14]decane-8-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c11-8-4-10(5-8)6-9(7-10)2-1-3-9/h8,11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWKGNYFPXROAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2902449.png)


![N-(2,4-dimethylphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2902452.png)
![N-[2-(2-phenylmorpholin-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2902456.png)
![6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride](/img/structure/B2902458.png)
![N-(3-chlorophenyl)-2-{[4-(2-methylprop-2-en-1-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2902460.png)
![1'-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2902464.png)



![6-chloro-3-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one](/img/structure/B2902469.png)
![N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2902470.png)
![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/new.no-structure.jpg)
